2-(1,3-苯并噻唑-2-基氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

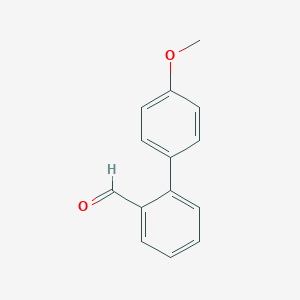

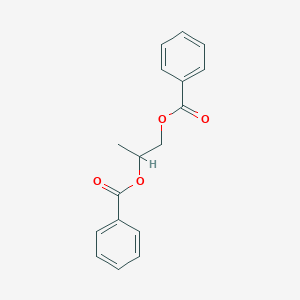

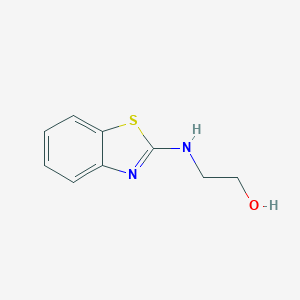

The compound "2-(1,3-Benzothiazol-2-ylamino)ethanol" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminoethanol moiety suggests potential for interaction with biological systems and the possibility of serving as a building block for more complex molecules.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of a H2O2/HCl system in ethanol at room temperature, which is described as a simple and efficient procedure yielding excellent results . Another method employs a novel hybrid catalyst NH3(CH2)5NH3BiCl5 under solvent-free conditions at 100°C, which offers advantages such as operational simplicity, recyclability of the catalyst, and short reaction times . Additionally, a Brønsted acidic ionic liquid, [(CH2)3SO3HMIM][HSO4], has been used as an efficient catalyst for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, providing a simple procedure with excellent yields .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopy. The crystal structure of one such compound was examined and found to crystallize in the monoclinic space group P2/c, with specific unit cell parameters and a defined crystal structure solved by direct methods .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. One such derivative, 1-(benzothiazol-2-yl)-1-phenylethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) in a functional cell-based assay, indicating its potential in modulating biological pathways . The in vitro hepatic metabolism of related compounds has also been studied, revealing that these compounds can undergo metabolic transformations such as reduction and oxidation, as well as dealkylation under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, lipophilic 2,1,3-benzothiadiazoles exhibit high solubility in a wide range of solvents and show absorption in the violet region with emission in the blue-green region, which makes them suitable for applications such as optical sensors for tagging materials and detecting gasoline adulteration with ethanol . The antimicrobial activity and toxicity of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives have been tested, indicating the biological relevance of these compounds .

科学研究应用

抗菌和抗真菌应用

2-(1,3-苯并噻唑-2-基氨基)乙醇在微生物学领域展现出抗菌和抗真菌特性的潜力 . 其衍生物已针对多种细菌菌株(如大肠杆菌、金黄色葡萄球菌)和真菌(如白色念珠菌)进行测试。该化合物抑制微生物生长的能力使其成为开发新型抗菌剂的潜在候选者。

抗结核活性

最近的研究强调了具有显著抗结核活性的苯并噻唑类化合物的合成 . 这些化合物,包括 2-(1,3-苯并噻唑-2-基氨基)乙醇的衍生物,已与标准药物进行比较,发现对结核分枝杆菌(结核病的病原体)表现出强烈的抑制活性。

药理学性质

在药理学中,2-(1,3-苯并噻唑-2-基氨基)乙醇衍生物因其多样的药理活性而被探索。 它们已成为与抗炎、抗惊厥和抗增殖性质相关的研究的一部分,这些性质对于开发新型治疗剂至关重要 .

农业化学

众所周知,苯并噻唑衍生物用作植物生长调节剂和抗氧化剂 . 2-(1,3-苯并噻唑-2-基氨基)乙醇在农业中的应用可能导致开发出增强植物生长并保护作物免受氧化应激的新型化合物。

材料科学

在材料科学中,苯并噻唑化合物因其荧光性质而被利用,并用作电致发光材料 . 2-(1,3-苯并噻唑-2-基氨基)乙醇的结构多功能性使其成为合成具有特定光学性质的材料的宝贵成分。

环境科学应用

苯并噻唑衍生物在环境科学中的作用正在兴起,尤其是在开发用于分析物检测的荧光探针方面 . 这些化合物可用于监测环境污染物,并有助于环境监测和安全领域。

作用机制

Target of Action

Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Mode of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . In one study, metal complexes of a similar compound, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, showed good molecular interactions with different enzymes of bacterial strains .

Biochemical Pathways

Benzothiazole derivatives have been found to have numerous biological applications , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

未来方向

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

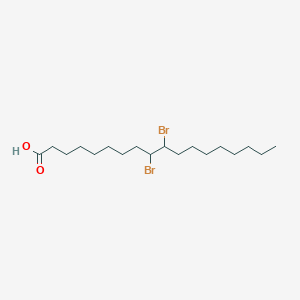

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。